molecular formula C24H29NO5 B12337089 Sacubitril impurity 16

Sacubitril impurity 16

Cat. No.: B12337089
M. Wt: 411.5 g/mol
InChI Key: AUNLGZJEDPUZSE-UTKZUKDTSA-N
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Description

Sacubitril impurity 16 is a byproduct formed during the synthesis of sacubitril, a neprilysin inhibitor used in combination with valsartan to treat heart failure. Impurities like this compound are crucial to identify and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sacubitril impurity 16 involves multiple steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . One method involves dissolving a precursor compound in dichloromethane, adding a condensing agent like PyBOP, and then adding an alkali such as DMAP at controlled temperatures. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified through a series of steps including filtration, drying, and crystallization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of continuous flow methodologies and heterogeneous catalysis, such as Suzuki-Miyaura coupling, has been optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sacubitril impurity 16 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .

Scientific Research Applications

Sacubitril impurity 16 has several scientific research applications:

Mechanism of Action

Sacubitril impurity 16, like sacubitril, may interact with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and reduced blood volume. The exact mechanism of action for this compound is still under investigation, but it is believed to follow similar pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sacubitril impurity 16 is unique due to its specific molecular structure and the conditions under which it is formed. Its identification and control are crucial for ensuring the safety and efficacy of sacubitril-containing medications .

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

(2R,4S)-4-[(4-ethoxy-4-oxobutanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid

InChI

InChI=1S/C24H29NO5/c1-3-30-23(27)14-13-22(26)25-21(15-17(2)24(28)29)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,28,29)/t17-,21+/m1/s1

InChI Key

AUNLGZJEDPUZSE-UTKZUKDTSA-N

Isomeric SMILES

CCOC(=O)CCC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O

Canonical SMILES

CCOC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)O

Origin of Product

United States

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